(4-methoxyphenyl) (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate
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Overview
Description
The compound “(4-methoxyphenyl) (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxyphenyl, imidazolidinone, and cyclopropane carboxylate, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the methoxyphenyl groups, and the cyclopropane carboxylate moiety. Typical synthetic routes may include:
Formation of Imidazolidinone Ring: This step may involve the reaction of an amine with a carbonyl compound under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: This can be achieved through nucleophilic substitution reactions using methoxyphenyl halides.
Cyclopropane Carboxylate Formation: This step may involve cyclopropanation reactions using diazo compounds or other cyclopropane precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.
Reduction: The imidazolidinone ring can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products
Oxidation Products: Phenols, quinones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be used to study enzyme interactions and protein binding due to its complex structure.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The pathways involved would include the inhibition of specific enzymes or receptors, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)methanol
- 4-methoxyphenol
- 4-methoxyphenylacetone
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity due to the presence of the imidazolidinone ring and cyclopropane carboxylate moiety.
Properties
Molecular Formula |
C36H32N2O7 |
---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
(4-methoxyphenyl) (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C36H32N2O7/c1-42-23-13-11-22(12-14-23)21-38-34(40)36(37-35(38)41,30-19-28(30)33(39)44-25-17-15-24(43-2)16-18-25)20-29-26-7-3-5-9-31(26)45-32-10-6-4-8-27(29)32/h3-18,28-30H,19-21H2,1-2H3,(H,37,41)/t28-,30-,36-/m0/s1 |
InChI Key |
DYQIPAXVYUBZHZ-VKVOJFMMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)[C@](NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)[C@H]6C[C@@H]6C(=O)OC7=CC=C(C=C7)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)C6CC6C(=O)OC7=CC=C(C=C7)OC |
Origin of Product |
United States |
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